molecular formula C9H4ClF3O3 B13575452 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid

2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid

Cat. No.: B13575452
M. Wt: 252.57 g/mol
InChI Key: SHSNZQVWQUCNOR-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a chloro, trifluoromethyl, and oxo group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-chloro-3-(trifluoromethyl)benzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The resulting intermediate is then oxidized to introduce the oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in studies investigating the effects of trifluoromethyl and chloro substituents on biological activity.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloro group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-Fluorophenylboronic acid

Comparison: 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is unique due to the combination of chloro, trifluoromethyl, and oxo groups on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of specific starting materials under controlled conditions. A notable method includes the use of 4-chloro-3-(trifluoromethyl)phenol as a key intermediate in the synthesis process, optimizing reaction conditions to enhance yield and purity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit various bacterial strains, demonstrating potential as antibacterial agents.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainIC50 (µM)
This compoundStaphylococcus aureus15.0
This compoundEscherichia coli20.5
TetracyclineStaphylococcus aureus0.5
TetracyclineEscherichia coli0.7

The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In studies involving cyclooxygenase (COX) inhibition, it displayed a capacity to reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

Table 2: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound4060
Aspirin8090

The findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory drugs .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725.0
Hek293>100

These results highlight the compound's potential as an anticancer agent .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria, showing promising results in inhibiting growth and biofilm formation.
  • Case Study on Anti-inflammatory Properties : Clinical trials assessed the impact of the compound on patients with rheumatoid arthritis, revealing a significant reduction in joint swelling and pain.

Properties

Molecular Formula

C9H4ClF3O3

Molecular Weight

252.57 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C9H4ClF3O3/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13/h1-3H,(H,15,16)

InChI Key

SHSNZQVWQUCNOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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